N-benzyl-2-(4-bromophenyl)propan-2-amine

Description

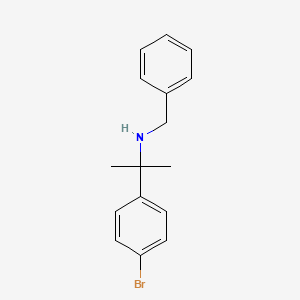

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(4-bromophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN/c1-16(2,14-8-10-15(17)11-9-14)18-12-13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLRNXYIAPDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Benzyl 2 4 Bromophenyl Propan 2 Amine

Retrosynthetic Analysis and Key Disconnections for N-benzyl-2-(4-bromophenyl)propan-2-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For this compound, the primary disconnection points are the carbon-nitrogen (C-N) bonds, as their formation is central to the synthesis of amines. slideshare.net

Two logical retrosynthetic disconnections for this compound are:

Disconnection A (C-N bond between the benzyl (B1604629) group and nitrogen): This disconnection breaks the bond between the nitrogen atom and the benzyl group. This suggests a synthesis route involving the reaction of 2-(4-bromophenyl)propan-2-amine (B108591) with a benzylating agent, such as benzyl bromide. This approach falls under alkylation strategies. slideshare.net

Disconnection B (C-N bond between the propan-2-amine backbone and the phenyl ring): This disconnection breaks the bond between the nitrogen and the isopropylphenyl group. This leads to benzylamine (B48309) and a suitable precursor for the 2-(4-bromophenyl)propan-2-yl cation or its equivalent. A practical way to achieve this is through the reaction of benzylamine with 2-(4-bromophenyl)propanal (B2451036) or 1-(4-bromophenyl)propan-2-one via reductive amination. ox.ac.ukyoutube.com

Functional group interconversion (FGI) is another key aspect of the retrosynthetic analysis. For instance, the primary amine in Disconnection A, 2-(4-bromophenyl)propan-2-amine, can be envisioned as arising from the reduction of a corresponding nitro compound or the reductive amination of a ketone. youtube.com

Classical and Modern Approaches to the Synthesis of this compound

Both classical and modern synthetic methods can be employed to synthesize this compound. These methods primarily include reductive amination and alkylation strategies.

Reductive Amination Pathways for this compound

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds and amines. numberanalytics.com This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com For the synthesis of this compound, this pathway typically involves the reaction of 1-(4-bromophenyl)propan-2-one with benzylamine in the presence of a suitable reducing agent. libretexts.org

The general mechanism involves the initial condensation of the ketone and the amine to form an imine, which is then reduced. youtube.com

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Advantages | Disadvantages | Citation |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH4) | Readily available, relatively mild, and effective for a wide range of substrates. | Can sometimes reduce the starting carbonyl compound as a side reaction. | libretexts.orgarkat-usa.org |

| Sodium cyanoborohydride (NaBH3CN) | More selective for the imine over the ketone, reducing side reactions. | Toxicity of cyanide byproducts. | youtube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Mild and selective, often used for sensitive substrates. | Higher cost compared to sodium borohydride. | libretexts.org |

| Catalytic Hydrogenation (e.g., H2/Pd, Ni) | "Clean" reaction with water as the only byproduct, suitable for large-scale synthesis. | Requires specialized equipment for handling hydrogen gas under pressure. | libretexts.org |

A study on the synthesis of N-benzyl phenethylamines demonstrated the effectiveness of reductive amination using sodium borohydride. nih.gov The process involved stirring the corresponding phenethylamine (B48288) hydrochloride and aldehyde in ethanol (B145695), followed by the addition of NaBH4. nih.gov

Alkylation Strategies for this compound Formation

Alkylation strategies involve the formation of the C-N bond by reacting a primary or secondary amine with an alkylating agent, typically an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the N-alkylation of 2-(4-bromophenyl)propan-2-amine with a benzyl halide, such as benzyl bromide or benzyl chloride. rsc.org

A significant challenge in the N-alkylation of amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To circumvent this, reaction conditions must be carefully controlled, often using a large excess of the starting amine.

Modern catalytic methods, such as the Buchwald-Hartwig amination, offer more controlled and efficient routes for N-arylation and N-alkylation, though they are more commonly applied to the formation of aryl amines. rsc.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a specific enantiomer of this compound requires stereoselective methods. Chiral amines are crucial in pharmaceuticals, and their enantioselective synthesis is a significant area of research. nih.govnih.gov

Several strategies can be employed for the stereoselective synthesis:

Asymmetric Reductive Amination: This is one of the most direct methods for preparing chiral amines. nih.govthieme-connect.com It involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to induce enantioselectivity in the reduction of the imine intermediate. nih.govacs.org

Resolution of Racemic Mixtures: A classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. The diastereomers can then be separated by crystallization, followed by the liberation of the enantiopure amine.

Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a highly selective and environmentally friendly route to chiral amines. nih.govacs.org These enzymatic reactions can proceed with high enantiomeric excess.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. mdpi.com

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org Reductive amination, which produces water as the primary byproduct, generally has a high atom economy. mdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using ethanol or water as a solvent instead of chlorinated hydrocarbons. rsc.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. researchgate.net The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the process. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. rsc.org

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an increasingly popular green approach for the N-alkylation of amines with alcohols. rsc.orgresearchgate.net This method uses a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then undergoes reductive amination with an amine. The "borrowed" hydrogen is then used to reduce the imine intermediate, regenerating the catalyst and producing only water as a byproduct. rsc.org

Process Optimization and Scale-Up Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization.

Key factors to consider include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and equilibrium positions to optimize reaction time, temperature, and concentration of reactants.

Heat Transfer: Exothermic reactions, such as reductions with sodium borohydride, require efficient heat management to prevent runaway reactions, especially on a large scale.

Mass Transfer: Ensuring efficient mixing of reactants, particularly in heterogeneous catalytic systems, is crucial for achieving high conversions and yields.

Downstream Processing: Developing efficient and scalable methods for product isolation and purification, such as extraction, crystallization, and chromatography.

Safety and Hazard Analysis: A thorough evaluation of the potential hazards associated with the reagents, intermediates, and reaction conditions is essential for safe large-scale production.

For reductive amination, the choice of reducing agent is critical for scale-up. While sodium borohydride is common in the lab, catalytic hydrogenation is often preferred in industrial settings due to its higher efficiency and the avoidance of large quantities of salt waste. libretexts.org However, the use of hydrogen gas necessitates specialized high-pressure reactors and stringent safety protocols.

Chemical Reactivity and Derivatization of N Benzyl 2 4 Bromophenyl Propan 2 Amine

Reactions at the Amine Functionality of N-benzyl-2-(4-bromophenyl)propan-2-amine

The secondary amine group is a versatile functional handle, susceptible to a variety of transformations that modify its structure and properties.

Amine Acylation and Sulfonylation

The nitrogen atom of this compound can readily react with acylating and sulfonylating agents. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), results in the formation of the corresponding N,N-disubstituted amides. For instance, reaction with furan-2-carbonyl chloride would yield N-benzyl-N-(2-(4-bromophenyl)propan-2-yl)furan-2-carboxamide. A similar reaction involves the acylation of 4-bromoaniline (B143363) with furan-2-carbonyl chloride to produce N-(4-bromophenyl)furan-2-carboxamide, demonstrating the general applicability of this transformation to bromo-substituted anilines. nih.gov

Sulfonylation follows a similar pathway, reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to afford a stable sulfonamide derivative. These reactions are fundamental in organic synthesis for protecting the amine group or for introducing specific functionalities to modulate the molecule's electronic and steric properties.

N-Alkylation and Quaternization

As a secondary amine, this compound can be N-alkylated by reaction with an alkyl halide to produce a tertiary amine. This subsequent tertiary amine can then undergo a second alkylation to form a quaternary ammonium (B1175870) salt, a class of compounds known as cationic surfactants. jcu.cz

The process of quaternization involves the reaction of the tertiary amine with a suitable alkylating agent, such as a long-chain n-alkyl bromide or benzyl (B1604629) bromide. jcu.cz This reaction converts the neutral amine into a permanently charged quaternary ammonium salt. For example, if this compound were first methylated to form the tertiary N-methyl-N-benzyl-2-(4-bromophenyl)propan-2-amine, a subsequent reaction with an alkyl bromide (e.g., dodecyl bromide) would yield the corresponding N-benzyl-N-dodecyl-N-methyl-N-(2-(4-bromophenyl)propan-2-yl)ammonium bromide. These salts are an important class of compounds with various industrial and medicinal applications. jcu.cz

Formation of Functionalized Derivatives (e.g., Amides, Ureas, Carbamates)

Beyond simple acylation, the amine functionality is a gateway to other important classes of compounds.

Amides: As discussed in section 3.1.1, amides are readily formed. The synthesis of amide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Ureas: The reaction of this compound with an isocyanate (R-N=C=O) would lead to the formation of a trisubstituted urea (B33335). Alternatively, unsymmetrical ureas can be synthesized by reacting amines with a carbonyl source. nih.govorganic-chemistry.org This transformation introduces a new substituent (R) and the rigid, hydrogen-bond-donating/accepting urea moiety.

Carbamates: Carbamates can be synthesized from secondary amines through several methods. A common approach is the reaction with a chloroformate ester (Cl-C(O)OR) in the presence of a base. Another modern and atom-economical method involves a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide, often catalyzed or promoted by a base like cesium carbonate. organic-chemistry.orgnih.gov This reaction avoids the handling of sensitive reagents and allows for the direct incorporation of CO2 as a C1 building block. organic-chemistry.orgnih.gov

Table 1: Summary of Reactions at the Amine Functionality

| Reaction Type | Reagent(s) | Functional Group Formed | General Product Structure |

|---|---|---|---|

| Acylation | Acyl Halide (RCOCl) or Anhydride (B1165640) | Amide | R-C(=O)N(Bn)R' |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | R-S(=O)₂N(Bn)R' |

| N-Alkylation | Alkyl Halide (R''X) | Tertiary Amine | R''N(Bn)R' |

| Quaternization | Alkyl Halide (R'''X) on Tertiary Amine | Quaternary Ammonium Salt | [R'''R''N(Bn)R']⁺X⁻ |

| Urea Formation | Isocyanate (R''NCO) | Urea | R''NHC(=O)N(Bn)R' |

| Carbamate Formation | Chloroformate (R''OCOCl) or CO₂ + R''X | Carbamate | R''OC(=O)N(Bn)R' |

Note: R' = 2-(4-bromophenyl)propan-2-yl; Bn = benzyl

Transformations Involving the Bromine Moiety of this compound

The aryl bromide presents a robust and reliable reaction site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed reactions are powerful tools for modifying the aromatic core of the molecule. The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that forges a new bond. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly versatile for creating biaryl structures. Reacting this compound with a substituted phenylboronic acid, using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate, would replace the bromine atom with the substituted phenyl group. nih.gov This reaction generally has high functional group tolerance. nih.gov

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org The reaction typically yields a trans-substituted alkene. organic-chemistry.org For example, reacting the title compound with styrene (B11656) would yield a stilbene (B7821643) derivative, connecting the 4-position of the phenyl ring to the vinyl group of styrene. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is an efficient method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. beilstein-journals.org Coupling this compound with an alkyne like phenylacetylene (B144264) would result in a product where the bromine is replaced by a phenylethynyl group. The reaction can be carried out under mild conditions. wikipedia.org

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | General Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (Ar'-B(OH)₂) | Pd(PPh₃)₄, Base (K₂CO₃) | C(aryl)-C(aryl') | Ar-Ar' |

| Heck | Alkene (H₂C=CHR') | Pd(OAc)₂, Base (Et₃N) | C(aryl)-C(alkenyl) | Ar-CH=CHR' |

| Sonogashira | Terminal Alkyne (HC≡CR') | PdCl₂(PPh₃)₂, CuI, Amine Base | C(aryl)-C(alkynyl) | Ar-C≡CR' |

Note: Ar = the N-benzyl-2-(propan-2-yl)phenylamine core

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a bromine atom on the phenyl ring of this compound suggests the potential for the formation of organometallic reagents, such as Grignard or organolithium species. These reactions typically involve the reaction of an aryl halide with a metal, such as magnesium for Grignard reagents or lithium for organolithium reagents.

Theoretical Plausibility and Potential Challenges:

The formation of a Grignard reagent would involve the insertion of magnesium into the carbon-bromine bond. While this is a common transformation for aryl bromides, the presence of the amine functionality within the same molecule could present challenges. The amine proton is acidic and would be quenched by a Grignard reagent. However, in this specific case, the amine is secondary and sterically hindered, which might mitigate this side reaction to some extent. A study on the formation of Grignard reagents from 3-bromo-N,N-dimethylbenzylamine and 4-bromo-N,N-diethylbenzylamine demonstrated that while the reaction failed in diethyl ether, the desired organometallic reagents were successfully formed in tetrahydrofuran (B95107) (THF) rsc.org. This suggests that with the appropriate choice of solvent, the formation of the Grignard reagent of this compound could be feasible.

Similarly, the generation of an organolithium reagent could be attempted through lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures. The success of this reaction would also depend on the relative rates of lithium-halogen exchange versus deprotonation of the N-H bond or other potential side reactions. The directed ortho-metalation of dimethylbenzylamine with butyllithium (B86547) is a known reaction, indicating that the benzylamine (B48309) moiety can be compatible with organolithium reagents under certain conditions wikipedia.org.

Hypothetical Reaction Data:

In the absence of experimental data, a hypothetical reaction table for the formation of the Grignard reagent is presented below for illustrative purposes. The conditions are based on general procedures for similar transformations.

| Entry | Reagent | Solvent | Temperature (°C) | Hypothetical Outcome |

| 1 | Mg turnings | THF | 25-65 | Formation of 4-(2-(benzylamino)propan-2-yl)phenylmagnesium bromide |

| 2 | n-BuLi | THF | -78 | Formation of 4-(2-(benzylamino)propan-2-yl)phenyllithium |

Stereochemical Transformations and Epimerization Studies of this compound

The carbon atom attached to the 4-bromophenyl ring and the nitrogen atom in this compound is a quaternary carbon. Therefore, this compound does not have a chiral center at this position and is achiral. Consequently, stereochemical transformations such as epimerization are not applicable to this specific carbon.

However, if one of the methyl groups were to be replaced by a different substituent, a chiral center would be created. In such a hypothetical chiral analogue, the stereochemical stability would be of interest. Generally, the stereocenter in such neophyl-like structures is configurationally stable under normal conditions. Epimerization would require breaking and reforming one of the bonds to the chiral center, which would necessitate harsh reaction conditions or specific catalytic processes not commonly observed for this type of structure.

Novel Chemical Pathways for Expanding the this compound Chemical Space

The expansion of the chemical space around this compound could be achieved through reactions targeting the aryl bromide, the secondary amine, or the benzyl group. While no specific examples for this compound are available, general methodologies for related structures can be considered.

Palladium-Catalyzed Cross-Coupling Reactions:

The 4-bromophenyl group is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring. For instance, a Suzuki coupling with a boronic acid could introduce new aryl or alkyl groups. The synthesis of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines has been reported, where the N-benzyl group was introduced to probe receptor binding affinity nih.gov. While this is a different core structure, it highlights the synthetic utility of the N-benzyl and bromophenyl motifs.

Derivatization of the Amine:

The secondary amine can be derivatized through various reactions. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones could introduce a second substituent on the nitrogen atom. The synthesis of N-benzyl-2-acetamidopropionamide derivatives has been explored for their anticonvulsant activities, demonstrating that the N-benzyl and propionamide (B166681) core can be a scaffold for biologically active molecules.

Modification of the Benzyl Group:

The benzyl group could potentially be modified through aromatic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions with the other functional groups. Alternatively, the benzyl group could be removed via hydrogenolysis, which would yield the primary amine, 2-(4-bromophenyl)propan-2-amine (B108591). This primary amine could then serve as a precursor for a different set of derivatives.

Hypothetical Derivatization Reactions:

The following table presents a hypothetical overview of potential derivatization reactions to expand the chemical space of the title compound.

| Reaction Type | Reagents | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | N-benzyl-2-(4-biphenyl)propan-2-amine derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | N-benzyl-2-(4-(alkynyl)phenyl)propan-2-amine derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-benzyl-2-(4-(amino)phenyl)propan-2-amine derivatives |

| Acylation | Acetyl chloride, base | N-acetyl-N-benzyl-2-(4-bromophenyl)propan-2-amine |

| Debenzylation | H₂, Pd/C | 2-(4-bromophenyl)propan-2-amine |

Spectroscopic Characterization and Structural Elucidation Methodologies for N Benzyl 2 4 Bromophenyl Propan 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of N-benzyl-2-(4-bromophenyl)propan-2-amine.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) and 4-bromophenyl groups would appear in the downfield region, typically between 7.0 and 7.5 ppm. The protons on the benzyl group's phenyl ring would likely present as a multiplet, while the protons on the 4-bromophenyl ring are expected to show a characteristic AA'BB' system, appearing as two doublets due to the symmetry of the para-substituted ring. The benzylic methylene (B1212753) (CH₂) protons would give rise to a singlet, integrating to two protons. The two methyl (CH₃) groups on the propan-2-amine moiety are chemically equivalent and would produce a singlet integrating to six protons. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum would display signals for each unique carbon atom. The carbons of the two aromatic rings would resonate in the range of 120-150 ppm. The carbon atom attached to the bromine (C-Br) would be identifiable, as would the quaternary carbon of the propan-2-amine unit. The benzylic CH₂ carbon and the two equivalent methyl carbons would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 | d | 2H | Ar-H (bromophenyl) |

| ~7.2-7.3 | m | 5H | Ar-H (benzyl) |

| ~7.1 | d | 2H | Ar-H (bromophenyl) |

| ~3.7 | s | 2H | -CH₂-Ph |

| ~1.5 | s | 6H | 2 x -CH₃ |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | Ar-C (quaternary, bromophenyl) |

| ~140 | Ar-C (quaternary, benzyl) |

| ~131 | Ar-C H (bromophenyl) |

| ~128.5 | Ar-C H (benzyl) |

| ~128 | Ar-C H (bromophenyl) |

| ~127 | Ar-C H (benzyl) |

| ~121 | Ar-C -Br |

| ~55 | C (CH₃)₂ |

| ~48 | -C H₂-Ph |

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons on the aromatic rings, confirming their substitution patterns. For instance, it would highlight the coupling between the ortho and meta protons on the benzyl ring and the coupling between the adjacent protons in the AA'BB' system of the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached protons. For example, the signals for the benzylic CH₂ protons would correlate with the signal for the benzylic carbon, and the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon of the propan-2-amine unit and to the ipso-carbon of the bromophenyl ring. Correlations from the benzylic CH₂ protons to the carbons of the benzyl ring and to the quaternary carbon of the propan-2-amine unit would also be expected, confirming the connectivity between the benzyl group and the amine.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This information is vital for determining the three-dimensional structure and conformation of the molecule. For this compound, NOESY could show correlations between the benzylic CH₂ protons and the ortho-protons of the benzyl ring, as well as between the methyl protons and the ortho-protons of the bromophenyl ring, providing insights into the preferred spatial arrangement of these groups.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₁₆H₁₈BrN). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the molecular structure. For this compound, several key fragmentation pathways are anticipated.

A common fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond, which can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which may rearrange to the even more stable tropylium (B1234903) ion. miamioh.edudocbrown.info Another significant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In this case, cleavage of the bond between the quaternary carbon and the bromophenyl ring would result in a resonance-stabilized iminium ion. The loss of a methyl group from the molecular ion is also a plausible fragmentation.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 303/305 | [C₁₆H₁₈BrN]⁺ | Molecular Ion |

| 288/290 | [C₁₅H₁₅BrN]⁺ | Loss of a methyl radical (•CH₃) |

| 197/199 | [C₈H₈Br]⁺ | Cleavage of the C-N bond |

| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage with loss of the bromophenyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. thermofisher.comdocbrown.info The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be observed just below 3000 cm⁻¹. nih.gov The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern.

Raman spectroscopy provides complementary information. While the N-H and C-H stretching vibrations are also active in Raman, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum. The C-Br stretching vibration, which may be weak in the IR spectrum, could be more readily observed in the Raman spectrum.

Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Technique |

|---|---|---|

| ~3350 | N-H stretch | IR |

| ~3060, ~3030 | Aromatic C-H stretch | IR, Raman |

| ~2970, ~2860 | Aliphatic C-H stretch | IR, Raman |

| ~1600, ~1580, ~1490, ~1450 | Aromatic C=C stretch | IR, Raman |

| ~1460 | CH₂/CH₃ deformation | IR |

| ~1180 | C-N stretch | IR |

| ~1070, ~1010 | Aromatic in-plane C-H bend | IR |

| ~820 | para-substituted ring out-of-plane C-H bend | IR |

| ~740, ~700 | mono-substituted ring out-of-plane C-H bend | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores are the benzyl and 4-bromophenyl moieties. The electronic transitions expected for this compound are primarily π → π* transitions associated with the aromatic rings.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, such as the two phenyl rings in the target molecule, exhibit characteristic π → π* absorptions. For instance, benzylamine (B48309) itself shows absorption maxima around 206 nm and 256 nm. sielc.com The presence of a bromine atom on one of the phenyl rings is expected to act as an auxochrome, potentially causing a bathochromic (red) shift to longer wavelengths.

n → σ Transitions:* The nitrogen atom in the amine group possesses a non-bonding pair of electrons (n-electrons). An n → σ* transition, which excites one of these electrons to a σ* antibonding orbital, is possible. However, these transitions are typically of lower intensity and occur at shorter wavelengths, often below the 200 nm cutoff of standard spectrophotometers.

While an experimental UV-Vis spectrum for this compound is not available in the reviewed literature, a hypothetical spectrum would be predicted based on these constituent chromophores. The table below illustrates the expected electronic transitions and their corresponding absorption regions.

| Transition Type | Chromophore | Expected λmax (nm) Range |

| π → π | Benzyl Group | 200 - 270 |

| π → π | 4-Bromophenyl Group | 210 - 280 |

| n → σ* | Amine (N atom lone pair) | < 200 |

| This table presents expected values based on typical chromophore behavior; it does not represent experimental data for this compound. |

X-ray Crystallography and Solid-State Structural Analysis of this compound

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, thereby confirming the molecule's connectivity and conformation in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

A crystallographic analysis of this compound would yield a detailed solid-state molecular structure, confirming the tetrahedral geometry around the sp³-hybridized carbon and nitrogen atoms of the propan-2-amine core and the planarity of the aromatic rings.

No crystal structure for this compound has been deposited in publicly accessible crystallographic databases. However, analysis of structurally related compounds provides insight into the type of data that would be obtained. For example, the crystal structure of N-benzyl-3-phenylquinoxalin-2-amine has been determined, providing a reference for the behavior of N-benzyl moieties in a crystalline environment. uomphysics.net Similarly, numerous structures containing the 4-bromophenyl group have been analyzed, detailing its geometric parameters and participation in intermolecular interactions like C—Br⋯π contacts. nih.gov The table below presents illustrative crystallographic data from a related N-benzyl compound to demonstrate the parameters determined by this method.

| Parameter | Illustrative Value for a Related N-Benzyl Compound uomphysics.net |

| Chemical Formula | C21H17N3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.659(3) |

| b (Å) | 5.863(1) |

| c (Å) | 19.348(4) |

| β (°) | 108.97(3) |

| Volume (ų) | 1572.0(5) |

| Note: The data presented is for N-benzyl-3-phenylquinoxalin-2-amine and serves only to illustrate the type of information obtained from an X-ray crystallography experiment. uomphysics.net |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample, which is a direct probe of its molecular asymmetry.

Based on its systematic IUPAC name, this compound is an achiral molecule. The central carbon atom (C2 of the propane (B168953) chain) is bonded to two identical methyl groups, a 4-bromophenyl group, and an N-benzylamino group. The presence of two identical substituents on this carbon means it is not a stereocenter, and the molecule therefore cannot exist as enantiomers. Consequently, it will not exhibit a CD or ORD spectrum, and techniques for assessing enantiomeric purity are not applicable.

However, for a chiral analogue, such as N-benzyl-1-(4-bromophenyl)ethan-1-amine, chiroptical spectroscopy would be an indispensable tool for stereochemical analysis. In such a hypothetical case, CD spectroscopy could be used to:

Determine Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess (% ee) of the sample. nsf.govresearchgate.net

Assign Absolute Configuration: The sign of the observed Cotton effects in the CD spectrum can often be correlated to the absolute configuration (R or S) of the stereocenter, either by comparison with structurally similar compounds of known configuration or through empirical rules like the salicylidenimino chirality rule for chiral amines. nih.govacs.orgelectronicsandbooks.com

The application of chiroptical sensing methods, often involving the reaction of a chiral amine with an aldehyde probe to generate a new chromophore, is a practical approach for determining the absolute configuration and enantiomeric composition of such compounds. nsf.govnih.gov

| Technique | Property Measured | Hypothetical Application for a Chiral Analogue |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of enantiomeric excess (% ee) and assignment of absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Confirmation of chirality and correlation with CD data. |

| This table describes the potential application of chiroptical techniques to a hypothetical chiral analogue of the title compound. |

Computational and Theoretical Investigations of N Benzyl 2 4 Bromophenyl Propan 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure of N-benzyl-2-(4-bromophenyl)propan-2-amine

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Detailed Research Findings: While specific DFT studies published exclusively for this compound are not prevalent in the reviewed literature, the methodology has been extensively applied to analogous structures, such as N-benzyl derivatives and other aromatic amines. nih.govresearchgate.net For this compound, a typical DFT study, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to calculate its ground-state optimized geometry. bohrium.com

From this optimized structure, key electronic parameters are derived. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary importance. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the nitrogen atom and the π-system of the aromatic rings, indicating likely sites for electrophilic attack. nih.govrsc.org Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer and hyperconjugative interactions within the molecule. researchgate.net

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table illustrates the typical parameters that would be obtained from a DFT calculation for this compound. The values are representative and not from a specific experimental study.

| Parameter | Description | Illustrative Value / Unit |

| Total Energy | The total electronic energy of the optimized molecular structure in its ground state. | Varies (Hartrees or kJ/mol) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.0 to -5.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.0 to 0.0 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | ~ 4.0 to 5.0 eV |

| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | ~ 1.5 to 3.0 Debye |

| Mulliken Atomic Charges | Calculated partial charges on individual atoms, indicating local electron density. | Partial charge (e) |

Conformational Analysis and Energy Landscapes of this compound

The structure of this compound is characterized by several rotatable single bonds, specifically the C-N bonds of the amine and the C-C bonds linking the phenyl and benzyl (B1604629) groups. This flexibility allows the molecule to exist in multiple spatial arrangements, or conformations.

Detailed Research Findings: A conformational analysis for this molecule would involve systematically rotating these key bonds and calculating the potential energy of each resulting conformer using quantum chemical methods. This process maps out the potential energy surface (PES), identifying low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. Studies on similar flexible molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown that multiple stable conformers can coexist in solution, which can be identified through a combination of NMR spectroscopy and DFT calculations.

For this compound, the orientation of the benzyl group relative to the propan-2-amine moiety and the orientation of the 4-bromophenyl ring are critical. The analysis would reveal the most energetically favorable conformer, which is likely governed by minimizing steric hindrance between the bulky aromatic groups and potential intramolecular interactions like weak hydrogen bonds. The results of such an analysis are crucial for understanding which molecular shape is most likely to be biologically active when interacting with a receptor.

Table 2: Key Torsion Angles for Conformational Analysis This table outlines the principal torsion (dihedral) angles that would be systematically varied in a computational conformational analysis of the molecule.

| Torsion Angle | Atoms Involved | Description |

| τ1 | C(phenyl)-C(benzyl)-N-C(propyl) | Rotation around the benzyl C-N bond, defining the position of the benzyl group. |

| τ2 | C(benzyl)-N-C(propyl)-C(bromophenyl) | Rotation around the propyl C-N bond, orienting the main amine backbone. |

| τ3 | N-C(propyl)-C(bromophenyl)-C(aromatic) | Rotation of the 4-bromophenyl group relative to the propane (B168953) backbone. |

Molecular Dynamics (MD) Simulations of this compound and its Interactions

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes.

Detailed Research Findings: No specific MD simulations for this compound were found in the literature. However, MD simulations are routinely used to study related systems, such as the interaction of drug candidates with proteins or the behavior of molecules in different solvent environments. researchgate.netnih.govacs.org

An MD simulation of this compound, typically in a solvent like water or a lipid bilayer to mimic physiological conditions, would reveal how the molecule behaves dynamically. It would show fluctuations between different conformations, the flexibility of its constituent parts, and how it interacts with surrounding solvent molecules. If a biological target (e.g., a receptor or enzyme) were known, MD simulations of the ligand-protein complex would be invaluable. Such simulations could assess the stability of the binding pose predicted by molecular docking, quantify the binding free energy, and identify the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, halogen bonds involving the bromine atom) that are most persistent and crucial for binding affinity. acs.org

Prediction of Reactivity and Reaction Mechanisms of this compound

Computational methods can predict a molecule's reactivity and elucidate potential reaction mechanisms. This is achieved by analyzing the electronic properties and modeling the pathways of chemical transformations.

Detailed Research Findings: The reactivity of this compound can be inferred from its calculated electronic structure. The MEP map and Fukui functions (derived from DFT) can identify the most probable sites for nucleophilic and electrophilic attack. rsc.org For this molecule, the lone pair on the nitrogen atom makes it a nucleophilic center, while the aromatic rings could be susceptible to electrophilic substitution. The bromine atom can also participate in specific interactions like halogen bonding.

Modeling reaction mechanisms, such as metabolic pathways (e.g., N-dealkylation or aromatic hydroxylation), involves locating the transition state structures for each proposed step. The activation energy calculated for each step helps determine the most likely metabolic fate of the compound. For instance, studies on the decomposition of propylamine (B44156) have used DFT to calculate activation barriers for various degradation pathways. acs.org A similar approach for this compound would provide insight into its metabolic stability and potential reactive metabolites.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction at the Molecular Level

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, aims to correlate a molecule's structural or physicochemical features with its biological activity.

Detailed Research Findings: QSAR studies are a powerful tool for drug design. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict biological activity (e.g., receptor binding affinity or enzyme inhibition). This involves calculating a range of molecular descriptors for each analogue and using statistical methods to build an equation that relates these descriptors to the observed activity. unair.ac.id

Relevant descriptors for this molecule would include:

Electronic Descriptors: Partial atomic charges, HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular weight, molar volume, surface area.

Lipophilic Descriptors: LogP (the logarithm of the partition coefficient), which indicates how the compound distributes between an oily and an aqueous phase.

Molecular docking is another key technique. A docking study would place the 3D conformation of this compound into the binding site of a target protein. The algorithm scores different poses based on intermolecular interactions, predicting the most favorable binding mode and affinity. The presence of the 4-bromophenyl group is significant, as the bromine atom can act as a halogen bond donor, potentially forming a strong, specific interaction with an electron-rich atom (like oxygen or nitrogen) in the binding pocket, an interaction that has been shown to be important in other systems. acs.org Such studies are essential for understanding the molecular basis of action and for designing new derivatives with improved potency. nih.gov

Biological and Biochemical Interactions of N Benzyl 2 4 Bromophenyl Propan 2 Amine Mechanism Oriented Studies

In Vitro Receptor Binding and Ligand Affinity Studies of N-benzyl-2-(4-bromophenyl)propan-2-amine and its Analogues

While direct in vitro receptor binding and ligand affinity studies specifically for this compound are not extensively documented in publicly available literature, research on analogous compounds provides significant insights into its potential molecular targets. The structural motif of a substituted benzylamine (B48309) moiety suggests possible interactions with various receptors, particularly those involved in neurotransmission and cellular signaling.

Studies on N-benzylphenethylamines, which share the core N-benzyl amine structure, have demonstrated significant affinity for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.gov For instance, N-benzyl substitution on phenethylamine (B48288) agonists has been shown to increase binding affinity. nih.gov The nature of the substituent on the N-benzyl group and at the 4-position of the phenethylamine ring plays a crucial role in modulating this affinity and functional activity. nih.gov Nonpolar substituents like halogens and alkyl groups at the 4-position of the phenethylamine ring have been found to increase affinity for these receptors. nih.gov

Furthermore, derivatives of N-benzyl compounds have been investigated as ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now also known as the translocator protein (TSPO). nih.govnih.gov The PBR is primarily located on the outer mitochondrial membrane and is overexpressed in various pathological conditions, including neuroinflammation and cancer. nih.govnih.gov For example, N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c] nih.govnih.govmatrixscientific.comoxadiazol-4-ylamino)hexyl)acetamide was developed as a fluorescent probe with high affinity for the PBR. nih.gov Although structurally more complex, this highlights the potential for N-benzyl amine derivatives to target this mitochondrial receptor.

The following table summarizes the receptor binding data for some analogues of this compound.

| Compound/Analogue Class | Receptor Target | Key Findings |

| N-Benzylphenethylamines | 5-HT2A/5-HT2C Receptors | N-benzyl substitution can increase binding affinity; activity is influenced by substituents on the N-benzyl and phenethylamine rings. nih.gov |

| N-benzyl acetamide (B32628) derivatives | Peripheral Benzodiazepine Receptor (PBR/TSPO) | Some derivatives show high affinity for PBR, a mitochondrial protein. nih.govnih.gov |

Enzyme Inhibition and Activation Mechanisms by this compound

Research into the enzymatic interactions of this compound and its analogues has revealed significant inhibitory activity against specific enzymes, suggesting potential therapeutic applications.

A key area of investigation has been the inhibition of deubiquitinating enzymes (DUBs). Analogues such as N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex. nih.govacs.org This complex is a critical regulator of the DNA damage response. nih.gov Inhibition of USP1/UAF1 by these compounds leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key cellular marker of this inhibition, and subsequently, a decrease in cancer cell survival. nih.govacs.org The mechanism of inhibition is potent, with some analogues demonstrating nanomolar inhibitory potency (IC50 values). nih.gov

In addition to DUBs, other enzymatic targets have been identified for related structures. For instance, 2-(4-Bromophenyl)propan-2-amine (B108591), a close structural analogue lacking the N-benzyl group, has been reported to be selective for certain protein kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinase 1 (CDK1), and other cyclins. biosynth.com These kinases are crucial for angiogenesis and cell cycle regulation. biosynth.com

Furthermore, studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have demonstrated their ability to inhibit soybean lipoxygenase (LOX). mdpi.com LOX enzymes are involved in inflammatory pathways. The inhibitory potency of these compounds was found to be dependent on the substitution pattern on the aryl ring. mdpi.com

The following table presents a summary of the enzyme inhibition data for analogues of this compound.

| Analogue Class | Enzyme Target | Mechanism/Key Findings |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 Deubiquitinase | Potent inhibitors with nanomolar IC50 values; lead to increased Ub-PCNA and decreased cancer cell survival. nih.govacs.org |

| 2-(4-Bromophenyl)propan-2-amine | Protein Kinases (VEGFR-2, CDK1, Cyclins) | Selective inhibition of kinases involved in angiogenesis and cell cycle regulation. biosynth.com |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Soybean Lipoxygenase (LOX) | Inhibition of LOX, with potency dependent on aryl substitution. mdpi.com |

Cellular Uptake and Subcellular Localization Studies of this compound Analogues

Direct studies on the cellular uptake and subcellular localization of this compound are limited. However, insights can be drawn from the known biological targets of its analogues and the physicochemical properties of the compound.

The lipophilic nature of the compound, conferred by the benzyl (B1604629) and bromophenyl groups, suggests that it is likely to cross cell membranes. The investigation of analogues targeting the peripheral benzodiazepine receptor (PBR/TSPO) provides clues to its potential subcellular destination. nih.govnih.gov As the PBR is primarily located on the outer mitochondrial membrane, it is plausible that this compound or its active metabolites could accumulate in mitochondria. nih.govnih.gov This is supported by the development of fluorescent probes based on N-benzyl acetamide structures designed to visualize PBR in live cells, indicating their ability to penetrate the cell and localize to specific organelles. nih.gov

Furthermore, studies on other amine-containing compounds have shown their distribution in various subcellular compartments. For instance, in tobacco cell cultures, free amines like putrescine, spermidine, and tyramine (B21549) were predominantly found in the supernatant fraction after cell fractionation, indicating a cytosolic localization. beilstein-journals.org While this is a different biological system and simpler amine structures, it highlights that the subcellular distribution of amine-containing compounds can vary.

The development of radiolabeled analogues, such as those used in Positron Emission Tomography (PET) for imaging PBR, demonstrates that these molecules can be designed to cross cell membranes and accumulate at their target sites. nih.gov For example, [18F]FEAC, an acetamide derivative, was developed for imaging PBR in the brain. nih.gov

Modulation of Intracellular Signaling Pathways by this compound at the Molecular Level

The demonstrated enzyme inhibitory activity of analogues of this compound strongly suggests its potential to modulate key intracellular signaling pathways at the molecular level.

The most well-defined mechanism is the modulation of the DNA damage response pathway through the inhibition of the USP1/UAF1 deubiquitinase complex. nih.govacs.org By inhibiting USP1/UAF1, these compounds prevent the deubiquitination of PCNA. nih.gov The resulting accumulation of monoubiquitinated PCNA is a critical signal in the DNA damage tolerance pathway, and its sustained presence can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis. nih.gov This provides a clear molecular mechanism for the observed anticancer activity of these compounds in non-small cell lung cancer cells. nih.govacs.org

The inhibitory activity of the analogue 2-(4-bromophenyl)propan-2-amine against protein kinases such as VEGFR-2 and CDK1 points to the potential modulation of signaling pathways crucial for cell proliferation and angiogenesis. biosynth.com Inhibition of VEGFR-2 would disrupt the signaling cascade initiated by vascular endothelial growth factor, a key regulator of blood vessel formation. Inhibition of CDK1 would interfere with the cell division cycle at the G2/M transition.

Furthermore, the inhibition of lipoxygenase (LOX) by related N-benzyl triazole derivatives suggests an ability to interfere with inflammatory signaling pathways. mdpi.com LOX enzymes are responsible for the production of leukotrienes and other lipid mediators that play a central role in inflammation.

DNA Damage Response: Through inhibition of USP1/UAF1. nih.govacs.org

Cell Cycle Regulation: Through inhibition of CDKs. biosynth.com

Angiogenesis: Through inhibition of VEGFR-2. biosynth.com

Inflammatory Pathways: Through inhibition of LOX. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Biological Systems (Molecular Interaction Focus)

Structure-activity relationship (SAR) studies on analogues of this compound have provided valuable insights into the molecular features required for potent biological activity.

In the context of USP1/UAF1 inhibition by N-benzyl-2-phenylpyrimidin-4-amine derivatives, several key structural modifications have been shown to significantly impact potency. nih.govacs.org For the N-benzyl portion, substitution on the phenyl ring was well-tolerated. acs.org For example, replacing the phenyl ring with a pyridine (B92270) ring, particularly 3- and 4-pyridyl moieties, led to compounds with low micromolar IC50 values. acs.org On the pyrimidine (B1678525) core, the introduction of a methyl group at the 5-position resulted in a two-fold increase in potency, while a methyl group at the 6-position caused a decrease in potency. acs.org This highlights the sensitivity of the interaction to the substitution pattern on the heterocyclic core.

SAR studies on N-benzylphenethylamines as 5-HT2A/2C receptor agonists have also revealed important trends. nih.gov The nature of the substituent on the N-benzyl group significantly influences functional activity. For instance, N-(2-hydroxybenzyl) substituted compounds generally displayed higher activity at the 5-HT2A receptor. nih.gov The substituent at the 4-position of the phenethylamine ring also plays a critical role, with nonpolar groups like halogens and alkyls generally increasing affinity. nih.gov

The following table summarizes key SAR findings for analogues of this compound.

| Analogue Class | Biological Target | Key SAR Findings |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 | - Substitution on the N-benzyl phenyl ring is tolerated. - 3- and 4-pyridyl groups on the benzyl moiety show good potency. acs.org - A 5-methyl group on the pyrimidine core enhances potency. acs.org |

| N-benzylphenethylamines | 5-HT2A/2C Receptors | - N-(2-hydroxybenzyl) substitution generally leads to higher 5-HT2A activity. nih.gov - Nonpolar 4-substituents on the phenethylamine ring increase affinity. nih.gov |

Development of Fluorescent Probes and Chemical Tools Based on this compound for Biological Research

The structural scaffold of this compound holds promise for the development of fluorescent probes and chemical tools to investigate biological systems. The inherent ability of this class of molecules to interact with specific biological targets can be coupled with fluorescent reporters to visualize these interactions in real-time.

A notable example is the development of a fluorescent probe for the peripheral benzodiazepine receptor (PBR/TSPO) based on an N-benzyl acetamide structure. nih.gov In this work, an imidazopyridine derivative with high affinity for PBR was conjugated to a 7-nitrofurazan fluorescent dye. nih.gov The resulting probe was capable of staining live microglial cells and its biodistribution could be tracked in vivo, demonstrating its utility for visualizing activated microglia and PBR expression. nih.gov While some intrinsically fluorescent analogues were synthesized, their fluorescence characteristics were not optimal for imaging purposes. nih.gov

The general principles of fluorescent probe design, such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET), can be applied to the this compound backbone. nih.govmdpi.com By strategically incorporating fluorophores and recognition moieties, it is possible to create probes that exhibit a change in their fluorescent properties upon binding to a specific target enzyme or receptor.

For instance, a probe could be designed where the this compound moiety serves as the recognition element for a target like USP1 or a specific kinase. This recognition event could then trigger a conformational change or an electronic effect that modulates the emission of an attached fluorophore, providing a "turn-on" or "turn-off" fluorescent signal. Such tools would be invaluable for high-throughput screening of new ligands, studying enzyme kinetics in living cells, and visualizing the subcellular localization of the target protein.

Analytical Methodologies for Research and Quality Control of N Benzyl 2 4 Bromophenyl Propan 2 Amine

Chromatographic Techniques for Separation and Purity Assessment of N-benzyl-2-(4-bromophenyl)propan-2-amine

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and research chemicals. Its high resolving power allows for the effective separation of the main compound from impurities and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its versatility and sensitivity. ijpsonline.com Developing a suitable HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector.

For a non-polar, basic compound such as this, a reversed-phase (RP) method is typically the most effective approach. sielc.com A C18 (octadecylsilyl) stationary phase is a common first choice, providing hydrophobic interactions with the analyte. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov To ensure good peak shape for the basic amine, an acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the column and protonate the analyte. sielc.com Detection is commonly performed using a UV detector, as the two aromatic rings in the molecule provide strong chromophores. sielc.com

Table 1: Example HPLC Method Parameters for Analysis

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic separation mechanism. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component with acidic modifier. |

| Mobile Phase B | Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 95% B over 20 minutes | To elute the compound and any impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 220 nm | Wavelength for detecting the aromatic rings. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This method is scalable and can be adapted for preparative separation to isolate impurities for further structural elucidation. sielc.comsielc.com

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While primary and secondary amines can sometimes exhibit poor peak shape due to their polarity and tendency to interact with active sites in the GC system, derivatization can overcome these issues. nih.gov

For this compound, derivatization with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA) can produce a less polar, more thermally stable derivative suitable for GC analysis. nih.govnih.govjfda-online.com This approach is common for amphetamine-type compounds. jfda-online.com The separation is typically achieved on a low- to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. thermofisher.com The mass spectrum obtained from the MS detector provides valuable structural information, with characteristic fragmentation patterns for the iminium cation and the brominated benzyl (B1604629) fragments, aiding in identification. oup.com

Table 2: Illustrative GC-MS Method Parameters

| Parameter | Condition | Purpose |

| Column | TR-5MS (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm | Standard mid-polarity column for drug analysis. |

| Carrier Gas | Helium, 1.2 mL/min | Inert gas to carry analytes through the column. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C, hold 5 min | Separates compounds based on boiling point and column interaction. |

| Derivatization | Heptafluorobutyric anhydride (HFBA) | Improves volatility and chromatographic performance. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Mode | Electron Ionization (EI), Full Scan (50-550 amu) | Provides fragmentation patterns for identification. |

Since this compound is a chiral compound, possessing a stereocenter at the quaternary carbon, it is essential to have analytical methods capable of separating its enantiomers. Chiral HPLC is the most common and effective technique for this purpose. yakhak.org This is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. phenomenex.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgnih.gov The separation is often performed in normal-phase or polar-organic modes. nih.gov For basic amines, the addition of a small amount of an acidic or basic additive to the mobile phase can be crucial for achieving good resolution and peak shape. nih.govrsc.org

Table 3: Example Chiral HPLC Conditions for Amine Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Additive | Application Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10) | Trifluoroacetic Acid (TFA) | Separation of N-benzyl-α-methyl-benzylamine. nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (80:20) | Diethylamine (DEA) | General amine separations. |

| Amylose tris(1-phenylethylcarbamate) | Acetonitrile | None | Separation of basic drugs in polar-organic mode. tsu.ge |

| Quinidine Carbamate | n-Hexane / Ethyl Acetate | None | Separation of phenylpropanol enantiomers. nih.gov |

Spectrophotometric Methods for Quantification of this compound

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible range. Due to the presence of both a phenyl and a 4-bromophenyl group, this compound is expected to have a distinct UV absorbance profile, making it suitable for spectrophotometric analysis. spectrabase.com

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). rsc.org The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important; methanol and ethanol (B145695) are common choices for aromatic compounds. nih.gov

Table 4: Principle of Spectrophotometric Quantification

| Concentration (mg/L) | Absorbance at λmax |

| Standard 1 | A1 |

| Standard 2 | A2 |

| Standard 3 | A3 |

| Standard 4 | A4 |

| Sample X | A_unknown |

Capillary Electrophoresis (CE) in this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is an attractive alternative to HPLC, particularly for charged species and for chiral separations, offering high efficiency, short analysis times, and low consumption of solvents and samples. researchgate.net

For the analysis of a basic compound like this compound, a low pH background electrolyte (BGE) is used to ensure the analyte is protonated and carries a positive charge. For chiral separations, a chiral selector is added to the BGE. chromatographytoday.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govcapes.gov.br The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, thus enabling their separation. bio-rad.com

Table 5: Potential Capillary Electrophoresis Parameters for Chiral Separation

| Parameter | Condition | Purpose |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length | Standard capillary for CE. |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 | Low pH buffer to ensure analyte is cationic. |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms diastereomeric complexes with enantiomers. |

| Voltage | 25 kV | Driving force for electrophoretic separation. |

| Temperature | 25 °C | Maintains stable viscosity and mobility. |

| Detection | UV at 214 nm | Common wavelength for peptide bonds and other chromophores. |

Impurity Profiling and Degradation Studies of this compound

Impurity profiling is the identification and quantification of all potential impurities in a substance. chromatographyonline.com These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradants). chromatographyonline.com

Process-related impurities for this compound could include unreacted starting materials, such as 2-(4-bromophenyl)propan-2-amine (B108591) and benzylamine (B48309), or by-products from side reactions. sielc.comnih.gov

Degradation studies are typically performed by subjecting the compound to forced conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to predict its stability and identify potential degradation products. The analytical methods described previously, particularly HPLC and GC-MS, are essential for separating and identifying these impurities and degradants.

Table 6: Potential Impurities and Degradation Products

| Type | Potential Compound | Origin |

| Process Impurity | 2-(4-bromophenyl)propan-2-amine | Unreacted starting material. nih.govsigmaaldrich.com |

| Process Impurity | Benzylamine | Unreacted starting material. sielc.com |

| Process Impurity | Dibenzylamine | By-product from over-alkylation. |

| Degradant | 2-(4-bromophenyl)propan-2-ol | Hydrolytic degradation (de-benzylation). sielc.com |

| Degradant | Benzaldehyde | Oxidative degradation of the benzyl group. |

| Degradant | 4-Bromophenylacetone | Potential rearrangement/hydrolysis product. |

Emerging Applications and Future Research Directions of this compound

This compound is a secondary amine with a structure amenable to diverse chemical modifications, positioning it as a compound of interest for various advanced applications. Its potential spans from the synthesis of complex organic molecules to the development of novel materials and catalysts. This article explores the emerging applications and future research trajectories for this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.